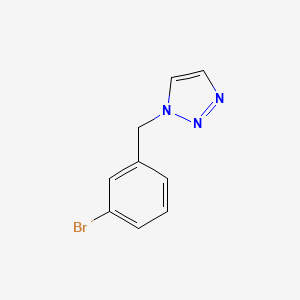
1-(3-Bromobenzyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromobenzyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the bromobenzyl group in this compound makes it particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Bromobenzyl)-1H-1,2,3-triazole can be synthesized through a series of chemical reactions. One common method involves the use of azide-alkyne cycloaddition, also known as the Huisgen cycloaddition. This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale azide-alkyne cycloaddition reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
1-(3-Bromobenzyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide and potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution Reactions: Products include various substituted benzyl triazoles.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole.
Coupling Reactions: Products include biaryl compounds.
科学的研究の応用
1-(3-Bromobenzyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1-(3-Bromobenzyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzyl Bromide: An organic compound with a similar benzyl group but lacks the triazole ring.
1-Benzyl-1H-1,2,3-triazole: Similar structure but without the bromine atom.
3-Bromobenzyl Alcohol: Contains the bromobenzyl group but lacks the triazole ring.
Uniqueness
1-(3-Bromobenzyl)-1H-1,2,3-triazole is unique due to the presence of both the bromobenzyl group and the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
生物活性
1-(3-Bromobenzyl)-1H-1,2,3-triazole is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antitumor, and antioxidant properties.
Chemical Structure and Synthesis
The compound belongs to the class of 1,2,3-triazoles, which are known for their unique structural features and biological activities. The synthesis of this compound typically involves the use of click chemistry techniques that facilitate the formation of triazole rings through the reaction of azides and alkynes.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,3-triazoles exhibit potent antimicrobial properties. For instance:
- A study reported that various triazole derivatives showed significant inhibition against both bacterial and fungal strains. The compound this compound was included in a library of synthesized compounds that displayed varying degrees of antimicrobial activity. The minimum inhibitory concentration (MIC) values for these compounds ranged from 5.8 to 29.9 µg/mL against Mycobacterium tuberculosis (MTB) .
- Another investigation highlighted that compounds with a triazole moiety exhibited enhanced antifungal activity compared to their parent structures. Specifically, certain derivatives showed higher bacterial growth inhibition rates than metronidazole .
Antitumor Activity
Antitumor effects have also been observed with triazole derivatives:
- In vitro studies indicated that this compound and its analogs exhibited significant antiproliferative activity against various cancer cell lines. For example, one derivative demonstrated a growth inhibition of up to 91% at a concentration of 250 µg/mL .
- Structure-activity relationship (SAR) studies suggest that the presence of bromine in the aromatic ring contributes positively to the anticancer efficacy of these compounds .
Antioxidant Properties
The antioxidant potential of triazole derivatives has been evaluated in several studies:
- The synthesized compounds showed promising antioxidant activity with IC50 values ranging from 10.1 to 37.3 µg/mL. This indicates their capacity to scavenge free radicals effectively .
Table: Summary of Biological Activities
特性
分子式 |
C9H8BrN3 |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
1-[(3-bromophenyl)methyl]triazole |
InChI |
InChI=1S/C9H8BrN3/c10-9-3-1-2-8(6-9)7-13-5-4-11-12-13/h1-6H,7H2 |
InChIキー |
CCYJJHRBIZJRRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)CN2C=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















